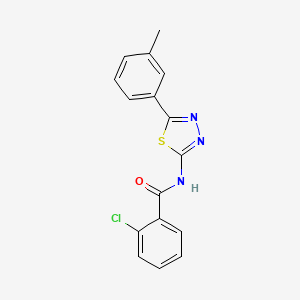
6-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2. It contains a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
Pyridazines are often prepared via condensation of 1,4-diketones or 4-ketoacids with hydrazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
The chemical reactions involving pyridazines are diverse. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Physical And Chemical Properties Analysis
Pyridazine is a colorless liquid with a boiling point of 208 °C. It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
Research has demonstrated the utility of various radioligands, including compounds with dimethylamino functional groups, for amyloid imaging in Alzheimer's disease patients. These imaging techniques are pivotal for early detection and evaluation of therapies targeting amyloid plaques in the brain, indicating a potential area of application for similar compounds in neurodegenerative disease research (Nordberg, 2007).
Ant Cuticular Hydrocarbons
Studies on cuticular hydrocarbons (CHCs) in ants, which include a wide variety of hydrocarbon groups such as dimethylalkanes, highlight the chemical diversity and specificity for species and nest-mate recognition. This suggests potential research applications in entomology and chemical ecology for compounds with similar structural features (Martin & Drijfhout, 2009).
Synthesis of Polyfunctional Heteroaromatics
Research into the synthesis and rearrangement of functionally substituted carbonyl compounds, including those with heteroaromatic structures, underscores the ongoing interest in developing novel compounds for various applications, ranging from materials science to pharmaceuticals. This area of research may present an avenue for exploring the synthesis and applications of the specified compound (Moustafa et al., 2017).
Electrochemical Sensors for Environmental and Food Safety
The development of electrochemical sensors using compounds with specific functionalities, such as those related to pyridazinone structures, for the detection of hazardous substances in the environment and food samples, indicates potential applications in analytical chemistry and environmental monitoring (Laghrib et al., 2020).
Antimicrobial Agents
Compounds containing specific functional groups, such as monoterpenes found in various plant species, have shown a range of biological activities, including antimicrobial effects. This suggests that structurally related compounds could be researched for their potential antimicrobial properties (Marchese et al., 2017).
特性
IUPAC Name |
3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-16(2)8-10-9-20-7-3-6-17(10)13(19)11-4-5-12(18)15-14-11/h4-5,10H,3,6-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSNZPNKUPSQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

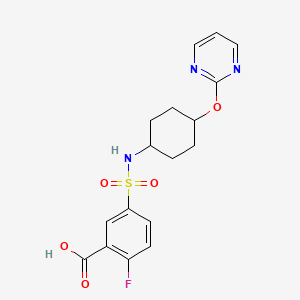
![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

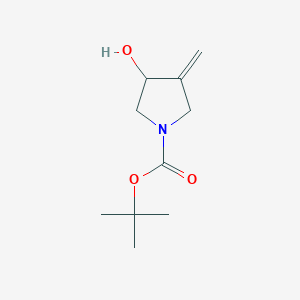

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2970679.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid](/img/structure/B2970680.png)
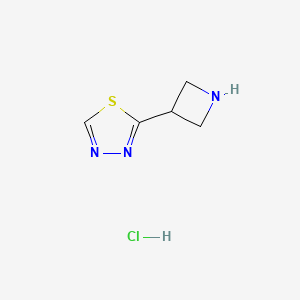

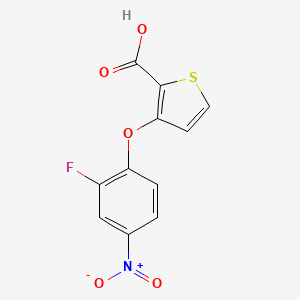
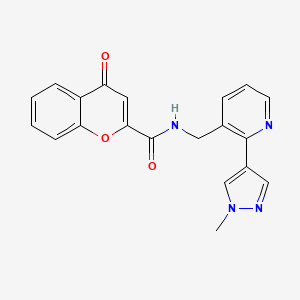

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)
